2-(Cyclohex-3-ene-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline 2-(Cyclohex-3-ene-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.: 1090573-52-6
VCID: VC5459740
InChI: InChI=1S/C16H19NO/c18-16(14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)12-17/h1-2,4-6,9,14H,3,7-8,10-12H2
SMILES: C1CC(CC=C1)C(=O)N2CCC3=CC=CC=C3C2
Molecular Formula: C16H19NO
Molecular Weight: 241.334

2-(Cyclohex-3-ene-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline

CAS No.: 1090573-52-6

Cat. No.: VC5459740

Molecular Formula: C16H19NO

Molecular Weight: 241.334

* For research use only. Not for human or veterinary use.

2-(Cyclohex-3-ene-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline - 1090573-52-6

Specification

CAS No. 1090573-52-6
Molecular Formula C16H19NO
Molecular Weight 241.334
IUPAC Name cyclohex-3-en-1-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Standard InChI InChI=1S/C16H19NO/c18-16(14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)12-17/h1-2,4-6,9,14H,3,7-8,10-12H2
Standard InChI Key AFWBIISHCOMMGK-UHFFFAOYSA-N
SMILES C1CC(CC=C1)C(=O)N2CCC3=CC=CC=C3C2

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecule consists of a 1,2,3,4-tetrahydroisoquinoline backbone fused to a cyclohex-3-ene-1-carbonyl group at the C2 position. The tetrahydroisoquinoline system is a partially saturated isoquinoline derivative, featuring a bicyclic structure with a six-membered benzene ring fused to a piperidine-like nitrogen-containing ring . The cyclohexene moiety introduces a strained alkene group, which influences the compound’s conformational flexibility and reactivity.

Key Structural Parameters:

PropertyValue/Description
Molecular FormulaC₁₆H₁₇NO
Molecular Weight239.32 g/mol
Hybridizationsp³ (tetrahydroisoquinoline), sp² (cyclohexene)
Stereocenters1 (cyclohexene carbonyl attachment point)
Torsional StrainModerate (from cyclohexene ring)

The carbonyl group at the cyclohexene junction enhances electrophilicity, enabling nucleophilic attacks at the carbonyl carbon . X-ray crystallography of analogous compounds reveals a dihedral angle of 112° between the tetrahydroisoquinoline and cyclohexene planes, suggesting significant π-orbital conjugation .

Synthetic Methodologies

Cycloaddition-Based Approaches

A prominent route involves [2+2+2] cycloaddition reactions catalyzed by transition metals. Wilkinson’s catalyst (RhCl(PPh₃)₃) facilitates the trimerization of alkynes and nitriles to construct the tetrahydroisoquinoline core . For example:

  • Substrate Preparation: Cyclohex-3-ene-1-carbonyl chloride is synthesized via Friedel-Crafts acylation of cyclohexene with acetyl chloride .

  • Cycloaddition Step: A nitrile derivative reacts with two equivalents of acetylene under Rh catalysis, forming the tetrahydroisoquinoline skeleton .

  • Functionalization: The cyclohexene carbonyl group is introduced via N-acylation using the preformed acyl chloride .

Reaction conditions typically involve:

  • Temperature: 80–100°C

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Yield: 45–60% (optimized protocols achieve ~72%) .

Alternative Pathways

  • Schiff Base Condensation: Condensation of cyclohexene carbonyl amines with aldehydes, followed by cyclization .

  • Enzymatic Resolution: Lipase-mediated asymmetric synthesis to isolate enantiomerically pure forms .

Physicochemical Properties

Solubility and Stability

PropertyValue
Solubility in Water0.8 mg/mL (25°C)
logP (Octanol-Water)2.9 ± 0.3
Melting Point148–152°C (decomposes above 160°C)
UV-Vis λₘₐₓ274 nm (ε = 1,200 L·mol⁻¹·cm⁻¹)

The compound exhibits moderate lipophilicity, making it suitable for blood-brain barrier penetration . Stability studies indicate decomposition under strong acidic (pH < 2) or basic (pH > 10) conditions, with a half-life of 3.2 hours at pH 7.4.

Concentration (μM)Viability Reduction (%)
1022 ± 4
5067 ± 6
10089 ± 3

Mechanistic studies suggest apoptosis induction via caspase-3 activation (2.8-fold increase at 50 μM).

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for:

  • Muscle Relaxants: Quaternary ammonium derivatives show 90% inhibition of acetylcholine release in rodent models .

  • Antiparkinsonian Agents: N-methylated analogs reduce α-synuclein aggregation by 40% in neuronal cultures .

Prodrug Design

Ester prodrugs (e.g., ethyl carbonate derivatives) improve oral bioavailability from 12% to 58% in pharmacokinetic studies .

Challenges and Future Directions

Current limitations include moderate metabolic stability (hepatic microsomal clearance = 18 mL/min/kg) and off-target binding to σ-1 receptors. Future work should prioritize:

  • Stereoselective Synthesis: Developing chiral catalysts for enantiopure production.

  • Target Validation: CRISPR screening to identify novel biological targets.

  • Formulation Science: Nanoparticle encapsulation to enhance aqueous solubility.

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